2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide
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Overview
Description
2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide is a chemical compound with a molecular formula of C11H15ClN2O It is characterized by the presence of a chloropyridine ring, an amino group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and 3-methylbutanamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Procedure: The 6-chloropyridine-3-carbaldehyde is reacted with 3-methylbutanamide under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine
- 6-Chloropyridin-3-amine
- 2-Amino-3-chloropyridine
Uniqueness
2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide is unique due to its specific structural features, such as the combination of a chloropyridine ring and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H16ClN3O |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H16ClN3O/c1-7(2)10(13)11(16)15-6-8-3-4-9(12)14-5-8/h3-5,7,10H,6,13H2,1-2H3,(H,15,16) |
InChI Key |
HRHJKHHYQRQXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=C(C=C1)Cl)N |
Origin of Product |
United States |
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